N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8) is a heterocyclic compound with a molecular formula of C₁₄H₁₃N₅OS₃ and a molecular weight of 363.5 g/mol. Its structure features a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position, linked via an acetamide bridge to a pyridazine ring bearing a thienyl substituent. Key physicochemical properties include a water solubility of 1.5 µg/mL at pH 7.4, which suggests moderate hydrophobicity .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-2-12-17-19-14(23-12)15-11(20)8-22-13-6-5-9(16-18-13)10-4-3-7-21-10/h3-7H,2,8H2,1H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLQFCPWPNFPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330457 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872704-30-8 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide is a compound featuring a thiadiazole scaffold known for its diverse biological activities. The biological significance of thiadiazole derivatives has been extensively studied, revealing their potential in various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound contains a 1,3,4-thiadiazole ring and a thienopyridazine moiety, contributing to its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | |
| Compound B | HeLa (Cervical) | 10 | |
| Compound C | SMMC-7721 (Liver) | 12 |
These compounds showed potent inhibitory effects on cell proliferation and are considered promising candidates for further development in cancer therapy.
2. Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been widely recognized. Studies indicate that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[...]-acetamide exhibits activity against various bacterial strains.
These findings highlight the compound's efficacy as an antimicrobial agent.
3. Anti-inflammatory Activity
Research has indicated that thiadiazole derivatives can modulate inflammatory pathways. In vitro studies show that certain analogs can inhibit pro-inflammatory cytokines.
This suggests potential applications in treating inflammatory diseases.
Case Studies
A notable study by Liu et al. synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among the synthesized compounds, one derivative showed an IC50 value of 15 nM against HDAC1 cell lines, indicating strong anti-tumor activity .
Another investigation focused on the anti-tuberculosis properties of thiadiazole derivatives. Compounds were tested against Mycobacterium tuberculosis strains and showed significant inhibition compared to standard treatments .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Thiadiazole Derivatives
Key Observations :
- Molecular Weight : The target compound (363.5 g/mol) is lighter than benzothiazole-thiadiazole hybrids (e.g., 4g: 456.56 g/mol), which may enhance bioavailability .
- Solubility : The target’s solubility (1.5 µg/mL) is lower than some ureido-substituted analogs (e.g., compounds), likely due to its hydrophobic thienylpyridazine moiety .
- Thermal Stability: Triazinoquinazoline derivatives (e.g., 4.8) exhibit higher melting points (~260–270°C), suggesting greater crystallinity and stability compared to the target compound .
Key Observations :
- Anticancer Potential: The benzothiazole-thiadiazole hybrid 4g demonstrates activity against MCF-7 breast cancer cells, while the nitro-substituted Compound 3 () shows potent Akt inhibition (92.36%) in glioma models . The target compound’s thienylpyridazine group may similarly engage π-π interactions with kinase targets, though empirical data are lacking.
- Antimicrobial Activity : Thiadiazole-thiadiazinan hybrids (e.g., 6a) exhibit moderate antimicrobial effects, possibly due to sulfur-rich scaffolds disrupting bacterial membranes .
Key Observations :
- Challenges may arise from introducing the thienylpyridazine group, which requires precise coupling conditions.
Structural-Activity Relationship (SAR) Insights
- Thiadiazole Core : Essential for hydrogen bonding and π-stacking with biological targets. Substitution at the 5-position (ethyl in the target vs. benzyl in ) modulates lipophilicity and target affinity .
- Thienylpyridazine vs.
- Solubility-Enhancing Groups : Ureido substituents (e.g., 4g in ) improve solubility but reduce metabolic stability, whereas the target’s ethyl group balances hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
